Essentiality of the 4‑Nitro Group for Antifungal Activity: Head‑to‑Head Comparison with 4‑Aminoisothiazole
In a controlled broth‑dilution assay, 4‑nitroisothiazole (compound 5) and its direct reduced analogue 4‑aminoisothiazole (compound 14) were evaluated against a panel of dermatophyte, mycelial, and yeast organisms [1]. 4‑Nitroisothiazole exhibited measurable MIC values of 125 µg/mL (mycelial) and 15.6 µg/mL (dermatophyte), while 4‑aminoisothiazole was completely inactive (no growth inhibition at any tested concentration) [1]. This demonstrates that the 4‑nitro functionality is indispensable for antifungal potency.
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC 125 µg/mL (mycelial); MIC 15.6 µg/mL (dermatophyte) |
| Comparator Or Baseline | 4‑Aminoisothiazole (compound 14): No activity (N.A.) at all concentrations |
| Quantified Difference | Target compound active at 125/15.6 µg/mL; comparator inactive (infinite‑fold difference) |
| Conditions | Broth dilution assay in Emmons broth; organisms: dermatophyte, mycelial, and yeast strains; incubation 24 h–7 d |
Why This Matters
Confirms that the 4‑nitro substituent is a non‑negotiable pharmacophoric element; substituting with an amino group (or any other non‑nitro group) results in loss of antifungal efficacy, guiding procurement decisions for antifungal development programs.
- [1] O'Brien, D.E., Robins, R.K., Albert, A.H. (1974) Topical antifungal 4-nitroisothiazole compositions. U.S. Patent No. 3,840,665. Table III; compound 5 vs. compound 14. Available at: https://patents.google.com/patent/US3840665A/en View Source
